Elephantopus scaber contains diverse bioactive compounds. The table below summarizes the major chemical classes and specific constituents identified through various analytical methods like GC-MS and isolation studies [1] [2] [3].
| Compound Class | Specific Constituents | Key Analytical Methods |
|---|---|---|
| Sesquiterpene Lactones | Deoxyelephantopin, Isodeoxyelephantopin [1] [2] | Isolation (SiO₂, ODS, Sephadex LH-20 CC), GC-MS [1] [2] |
| Triterpenes & Sterols | Lupeol, Stigmasterol [1] [2] | GC-MS, Factorial Design of Experiment [2] |
| Fatty Acids & Alkanes | Hexadecanoic acid, n-Pentadecane, n-Hexadecane [3] [4] | GC-MS, Hierarchical Cluster Analysis [3] |
| Phenolic Acids | 5-O-Caffeoylquinic acid, Chlorogenic acid methyl ester [1] | Isolation, Spectroscopy (NMR) [1] |
| Others | Flavones, δ-Truxinate derivative [1] | Isolation, Target Fishing software [1] |
Elephantopus scaber extracts and its isolated compounds demonstrate a range of biological activities. Key findings and experimental models are summarized below.
| Pharmacological Activity | Key Experimental Models / Findings | Proposed Mechanisms of Action |
|---|
| Anti-inflammatory & Anti-neuroinflammatory | LPS-induced BV-2 microglia cells [5] | • Inhibits p38 MAPK phosphorylation • Suppresses NF-κB nuclear translocation • Activates Nrf2/HO-1 antioxidant pathway [5] | | Anti-cancer / Anti-glioma | U87 & T98G malignant glioma cells; Orthotopic glioma mouse model [6] | • Induces S-phase cell cycle arrest • Inhibits angiogenesis (tube formation) • Suppresses invasion/metastasis (↓Vimentin, MMP-2/9; ↑E-cadherin) [6] | | Antioxidant | ABTS and DPPH radical scavenging assays [1] [7] | Direct free radical scavenging activity [1] [7] | | Antimicrobial | Disc diffusion method against S. aureus, E. coli, B. subtilis, P. aeruginosa, P. vulgaris [8] [7] | Not fully elucidated; mechanism predicted via target fishing (e.g., Glutamate racemase) [1] | | Antidiabetic | In vivo model; measured blood glucose reduction [7] | Blood glucose lowering effect, peak reduction of 39.0% at 135 min [7] | | Safety Profile | Acute oral toxicity in mice (OECD Guideline 425) [7] [5] | No mortality or adverse effects observed at 2000 mg/kg and 5000 mg/kg [7] [5] |
For researchers looking to replicate or build upon key studies, here are detailed methodologies for two major assays.
This protocol outlines the assessment of anti-neuroinflammatory effects using LPS-induced BV-2 microglia cells [5].
The workflow for this protocol is as follows:
Experimental workflow for evaluating anti-neuroinflammatory activity in BV-2 microglia cells.
This method details the evaluation of cytotoxicity for isolated compounds, as performed on HepG2 liver cancer cells [1].
The procedure is visualized below:
Standard MTT assay workflow for evaluating compound cytotoxicity in HepG2 cells.
The anti-neuroinflammatory effect of Elephantopus scaber is mediated through a multi-target mechanism, as illustrated in the pathway below.
Proposed mechanism of ESEAF's anti-neuroinflammatory action via p38/NF-κB inhibition and Nrf2 activation.
The leaves of Plumeria obtusa have been studied and found to contain various pentacyclic triterpenoids [1] [2]. A systematic review of the plant confirms it possesses a wide range of pharmacological activities. The table below summarizes the key information.
| Category | Details |
|---|---|
| Documented Compounds | Iridoids, terpenoids, flavonoids, cardiac glycosides, phenolic acids, steroids, fatty acid esters, coumarins, and volatile oils [2]. |
| Reported Pharmacological Activities | Antimicrobial, antiproliferative, antimutagenic, anti-inflammatory, antiulcerogenic, algicidal, antioxidant, insecticidal, and wound healing [2]. |
| Research Gaps | Most activities are proven from crude extracts; lack of bioassay-guided isolation of active constituents; unclear mechanism of action; limited toxicity data; need for pharmacokinetic and SAR studies [2]. |
To advance research in this area, the following approaches, informed by the search results, are recommended:
Experimental workflow for elucidating biosynthetic pathways using multiplexed perturbation and single-nuclei RNA sequencing.
Simplified Adverse Outcome Pathway (AOP) framework for compound-induced hepatotoxicity.
The table below summarizes the core chemical and biological information for Obtusalin found in the available literature:
| Property | Details |
|---|---|
| IUPAC Name | Not specified in search results |
| CAS Registry Number | 125164-64-9 [1] |
| Classification | Triterpenoid [2] |
| Natural Source | Initially isolated from Plumeria obtusa [3]; also found in Rhododendron dauricum L. [2] |
| UV Absorption | 210 nm [1] |
| Reported Bioactivity | Antibacterial activity [1]; Inhibits NO production in LPS-induced RAW 264.7 cells (a model for anti-inflammatory activity) [2] |
While the search results do not contain the detailed experimental protocols for this compound's isolation and characterization, they point to general methodologies used in related research.
The following diagram outlines this general characterization workflow for a natural product like this compound.
General workflow for the isolation and characterization of natural products like this compound.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Obtusalin against various bacterial strains, based on an in vitro assay. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism [1].
| Bacterial Strain | MIC Value (μg/mL) |
|---|---|
| Enterococcus faecalis ATCC 10541 | 50 |
| Providencia stuartii ATCC 29916 | 100 |
| Staphylococcus aureus ATCC 25922 | 50 |
| Escherichia coli ATCC 8739 | 100 |
Note: The provided data is for research purposes only. The supplier, MedChemExpress (MCE), notes that it has not independently confirmed the accuracy of these methods [1].
The antibacterial activity data was generated using a standard broth microdilution method to determine MIC values [1].
The discovery and analysis of natural compounds like this compound typically follow a logical workflow from identification to activity testing, as illustrated below.
This compound is part of a broader family of plant-derived compounds being investigated for their therapeutic potential. Another prominent example is aurantio-obtusin, an anthraquinone from Cassia seeds, which is being researched for its effects on obesity, diabetes, and fatty liver disease [2] [3]. This highlights the ongoing scientific interest in bioactive natural products.
It is critical to note that this compound is sold with the explicit disclaimer: "For research use only. We do not sell to patients." [1]. This means it is intended for laboratory investigations and is not a pharmaceutical product.
This compound is a triterpenoid compound first isolated from R. dauricum, with preliminary research indicating potential antibacterial properties against several bacterial strains. Despite its identification decades ago, comprehensive biological characterization remains limited, with most studies focusing primarily on its basic phytochemical properties rather than detailed mechanistic investigations. The compound exhibits UV absorption at 210 nm, characteristic of many triterpenoids with conjugated double bond systems [1]. As pharmaceutical research increasingly explores natural products as sources of novel therapeutic agents, this compound represents a potentially underexplored candidate worthy of further systematic investigation, particularly given the growing need for new antibacterial compounds in an era of increasing antimicrobial resistance.
This technical review aims to consolidate the existing scientific literature on this compound, critically evaluate available pharmacological data, identify significant research gaps, and provide methodological guidance for researchers interested in further exploration of this compound. The information presented herein is specifically curated for research scientists, medicinal chemists, and drug development professionals working in natural product discovery and development.
This compound belongs to the triterpenoid family, a class of natural products derived from a C₃₀ precursor with diverse biological activities. The molecular structure contains multiple chiral centers, as evidenced by the stereochemical specifications in its SMILES representation [1]. While the search results do not provide comprehensive data on this compound's solubility profile, stability, or exact melting point, these characteristics should be determined experimentally as part of standard phytochemical characterization protocols. Researchers should note that this compound is typically provided as a research-grade standard with explicit restrictions against human administration, consistent with standard practices for early-stage investigational compounds [1].
The triterpenoid scaffold of this compound shares structural similarities with other biologically active triterpenes such as ursolic acid and oleanolic acid, which have demonstrated anti-inflammatory, hepatoprotective, and anticancer activities [2]. These structural analogs contain similar hydrophobic骨架 with specific functional group modifications that influence their biological activity profiles. While detailed structure-activity relationship (SAR) data for this compound is not available in the literature, its structural characteristics suggest potential interaction with biological membranes and protein targets common to triterpenoid compounds. Future research should focus on elucidating the precise stereochemistry of this compound and establishing how specific functional groups contribute to its observed antibacterial effects.
This compound has demonstrated dose-dependent antibacterial activity against several bacterial strains in preliminary investigations. The following table summarizes the available quantitative data on its antibacterial efficacy:
Table 1: Antibacterial activity of this compound against reference bacterial strains
| Bacterial Strain | ATCC Number | MIC Value (μg/mL) | Test Conditions |
|---|---|---|---|
| Enterococcus faecalis | ATCC 10541 | 50 | 24-hour exposure [1] |
| Staphylococcus aureus | ATCC 25922 | 50 | 24-hour exposure [1] |
| Escherichia coli | ATCC 8739 | 100 | 24-hour exposure [1] |
| Providensia smartii | ATCC 29916 | 100 | 24-hour exposure [1] |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antibacterial activity against both Gram-positive (E. faecalis, S. aureus) and Gram-negative (E. coli, P. smartii) organisms, though with varying potency [1]. Interestingly, the compound appears more potent against Gram-positive strains, a common pattern observed with many natural product-derived antibacterial agents due to the structural differences in bacterial cell walls. The concentration range tested (0.781-100 µg/mL) provides preliminary evidence of a potential therapeutic window, though significantly more toxicological data would be required to assess actual therapeutic potential.
When compared to other triterpenoids with documented antibacterial properties, this compound's MIC values place it in the moderate potency range among natural products. For context, established triterpenoid antibiotics such as ursolic acid typically demonstrate MIC values ranging from 8-64 μg/mL against similar bacterial strains, suggesting this compound may have a somewhat different mechanism of action or pharmacokinetic profile. Importantly, the current data does not establish whether this compound's antibacterial effects are bacteriostatic or bactericidal, nor does it provide information on time-kill kinetics or post-antibiotic effects—all important considerations for future antibacterial development.
The following protocol can be employed to evaluate the antibacterial activity of this compound, based on the methodologies used to generate the existing data:
Bacterial Strains and Culture Conditions: Maintain reference strains (e.g., ATCC 10541, ATCC 25922, ATCC 8739, ATCC 29916) on appropriate agar slants. Prepare fresh inocula for each experiment by transferring single colonies to sterile broth and incubating until achieving log-phase growth (typically 4-6 hours). Adjust turbidity to match 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL) [1].
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Serially dilute in appropriate culture medium to obtain concentrations ranging from 0.781 to 100 µg/mL. Ensure that the final concentration of DMSO does not exceed 1% (v/v) to avoid solvent-mediated effects on bacterial growth [1].
MIC Determination: Utilize broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Add 100 µL of each this compound dilution to 96-well plates, followed by inoculation with 100 µL of standardized bacterial suspension (final inoculum ~5 × 10⁵ CFU/mL). Include growth control (bacteria without compound) and sterility control (medium only) wells. Incubate plates at appropriate temperatures (typically 35°C) for 24 hours. Determine MIC as the lowest concentration completely inhibiting visible growth [1].
Quality Control: Perform parallel testing with reference antibacterial agents (e.g., ciprofloxacin, vancomycin) to ensure assay validity and comparability between experimental runs.
For researchers seeking to identify and quantify this compound in natural sources, the following workflow adapted from related triterpenoid analyses provides a methodological foundation:
Extraction and Isolation: Extract plant material (e.g., R. dauricum) with non-polar solvents such as petroleum ether followed by methanol using reflux extraction at 70-80°C. Concentrate extracts under reduced pressure and subject to preliminary fractionation using vacuum liquid chromatography with gradient elution [2].
Chromatographic Separation: Perform high-performance thin-layer chromatography (HPTLC) on silica gel G 60 F₂₅₄ plates with pre-optimized mobile phase systems such as hexane-ethyl acetate-methanol (8.2:1.8:0.5 v/v/v) with 45-minute pre-saturation. For enhanced separation of structural analogs, employ pre-chromatographic derivatization with iodine (1% solution) to improve resolution and detection [2].
Quantification: Generate calibration curves using purified this compound standards across appropriate concentration ranges (e.g., 400-1400 ng/spot). Perform spectrophotometric evaluation at 210 nm (based on UV maximum) or at 540 nm following derivatization. Calculate compound concentrations in test samples using polynomial regression models with appropriate validation parameters [2].
Method Validation: Establish analytical method validity by determining key parameters including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to International Conference on Harmonisation (ICH) Q2B guidelines [2].
The following workflow diagram illustrates the key steps in this compound research methodology:
> Experimental workflow for this compound extraction, analysis, and bioactivity assessment.
While no direct mechanism-of-action studies have been conducted specifically for this compound, examination of structurally related compounds provides insights into potential biological targets:
Membrane Disruption: Many triterpenoids interact with bacterial cell membranes, causing increased permeability and eventual cell death. The lipophilic nature of this compound suggests potential similar activity, particularly against Gram-positive organisms where the absence of an outer membrane facilitates access to the phospholipid bilayer.
Protein Binding Interactions: Triterpenoids frequently exhibit protein-binding capabilities through hydrophobic interactions and hydrogen bonding. This compound may interfere with essential bacterial enzymes or structural proteins, though specific target identification would require comprehensive proteomic approaches.
Apoptosis Induction in Eukaryotic Cells: Related triterpenoids such as bufalin have demonstrated apoptosis induction in human leukemia cells through Ras/Raf-1/MAP kinase pathway activation [3]. While not directly established for this compound, this represents a potentially valuable research direction for anticancer applications.
The following diagram illustrates a potential apoptotic signaling pathway based on structurally related triterpenoids:
> Potential apoptotic signaling pathway based on structurally related triterpenoids.
The current state of this compound research reveals several significant knowledge gaps that merit attention in future investigations:
Mechanism of Action Studies: No detailed investigations exist regarding this compound's molecular targets or mechanism of antibacterial action. Future research should employ bioguided fractionation approaches coupled with proteomic and genomic methods to identify specific cellular targets [4].
Cytotoxicity Profiling: The existing literature lacks comprehensive cytotoxicity data for this compound against human cell lines. Establishing a therapeutic index through parallel assessment of antibacterial efficacy and mammalian cell cytotoxicity is essential for evaluating potential therapeutic utility [1].
Spectrum of Activity Assessment: Current antibacterial data is limited to only four bacterial strains. Expanded profiling against clinically relevant pathogens, including drug-resistant isolates, would better establish its potential utility in addressing antimicrobial resistance.
Structure-Activity Relationships: Systematic modification of this compound's chemical structure should be pursued to identify key functional groups responsible for its bioactivity and to potentially enhance potency or improve pharmacological properties [4].
Pharmacokinetic Profiling: No data exists regarding this compound's absorption, distribution, metabolism, or excretion properties. These ADME parameters must be characterized to evaluate its potential as a lead compound for drug development [4].
Formulation Development: The compound's physicochemical properties must be thoroughly characterized to inform appropriate delivery strategies, with particular attention to its solubility profile and stability under various conditions.
The available search results provide no specific toxicological data for this compound, representing a critical knowledge gap. Future studies should implement comprehensive toxicological assessment including acute, subacute, and chronic toxicity studies in appropriate animal models, followed by detailed histopathological examination of major organs and tissues [4].
Aurantio-obtusin (AO) is a lipophilic anthraquinone derivative that serves as the primary bioactive marker compound in Cassia seeds (Cassia obtusifolia L. and Cassia tora L.). According to the Pharmacopoeia of the People's Republic of China, the content of aurantio-obtusin in Cassia seeds must be no less than 0.080% on a dried basis, establishing it as a critical quality control indicator for this medicinal material. [1] Chemically, aurantio-obtusin is identified as 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione, featuring the characteristic planar anthracene ring structure with ketone groups at positions 9 and 10 that contributes to its biological activities and light absorption properties. [1]
The compound has garnered significant research interest due to its diverse pharmacological profile, which includes anti-hyperlipidemic, anti-inflammatory, anti-obesity, anti-diabetic, and hepatoprotective effects. [1] [2] Recent studies have particularly focused on its potential therapeutic applications for non-alcoholic fatty liver disease (NAFLD) through AMPK-mediated autophagy and fatty acid oxidation pathways, opening new opportunities for pharmacological interventions against metabolic disorders. [2] This document provides comprehensive application notes and detailed protocols for the isolation, analysis, and pharmacological evaluation of aurantio-obtusin to support researchers in natural product chemistry and drug development.
The initial quality of plant material significantly impacts the yield and purity of isolated aurantio-obtusin. Cassia seeds should be authenticated botanically and processed following standardized procedures:
Source Identification: Obtain seeds from certified suppliers, with voucher specimens deposited in herbariums for reference. Cassia seeds are typically harvested at maturity when they exhibit dark brown coloration.
Drying and Storage: Air-dry seeds at 40-45°C in a well-ventilated environment to reduce moisture content below 8%. Store in airtight containers protected from light at room temperature to prevent degradation of active compounds.
Size Reduction: Grind dried seeds to a moderate powder (20-40 mesh) using a mechanical grinder. Excessive pulverization should be avoided as it can complicate subsequent filtration steps.
Table 1: Extraction Methods for Aurantio-obtusin from Cassia Seeds
| Method | Solvent System | Temperature | Duration | Yield Range | Advantages |
|---|---|---|---|---|---|
| Maceration | 70-90% ethanol | Room temperature | 24-48 hours | 0.08-0.12% | Simple setup, low cost |
| Soxhlet Extraction | 95% ethanol | 78°C (bp) | 6-8 cycles | 0.10-0.15% | Higher efficiency, continuous extraction |
| Ultrasound-Assisted | 80% methanol | 40-50°C | 30-45 min | 0.12-0.16% | Reduced time, moderate temperature |
| Reflux Extraction | 85% ethanol | 75-80°C | 2×2 hours | 0.14-0.18% | Good recovery, reproducible |
The following protocol details the optimized reflux extraction method:
Protocol: Reflux Extraction of Aurantio-obtusin
Materials: Ground Cassia seeds (100 g), 85% ethanol (800 mL), round-bottom flask (1000 mL), reflux condenser, heating mantle, filtration apparatus.
Procedure:
The isolation of aurantio-obtusin from crude extracts employs a combination of liquid-liquid partitioning and chromatographic techniques:
Protocol: Purification of Aurantio-obtusin
Liquid-Liquid Partitioning:
Column Chromatography:
Crystallization:
The following workflow diagram illustrates the complete extraction and isolation process:
Thin-layer chromatography (TLC) provides a rapid method for initial identification of aurantio-obtusin in plant extracts and fractions:
Table 2: TLC Conditions for Aurantio-obtusin Detection
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel GF254 |
| Mobile Phase | Chloroform:methanol:formic acid (8:1:0.1, v/v/v) |
| Sample Application | 5 μL of test solution (1 mg/mL) |
| Detection | UV 254 nm (quenching), UV 365 nm (yellow fluorescence) |
| Visualization Reagent | 10% KOH in methanol (orange-red spot) |
| Rf Value | 0.45 ± 0.05 |
High-performance liquid chromatography (HPLC) offers precise quantification of aurantio-obtusin content:
Protocol: HPLC Quantification of Aurantio-obtusin
Instrumentation: HPLC system with DAD detector, C18 column (250 × 4.6 mm, 5 μm), column oven, and auto-sampler.
Chromatographic Conditions:
Standard Preparation:
Sample Preparation:
Quantification: Calculate aurantio-obtusin content using the external standard method based on peak areas.
Advanced spectroscopic techniques enable comprehensive structural elucidation of isolated aurantio-obtusin:
UV-Vis Spectroscopy: Dissolve aurantio-obtusin in methanol and scan from 200-500 nm. Characteristic absorption maxima appear at 226, 285, and 325 nm, typical of anthraquinone chromophores.
Mass Spectrometry (ESI-MS): Analyze using electrospray ionization in positive mode. Aurantio-obtusin shows a molecular ion peak at m/z 343.08 [M+H]+ corresponding to its molecular formula C17H14O7.
NMR Spectroscopy:
Aurantio-obtusin demonstrates significant therapeutic potential for non-alcoholic fatty liver disease (NAFLD) through multiple mechanisms. Research has shown that AO markedly promotes autophagy flux and influences the degradation of lipid droplets by inducing AMPK phosphorylation. This induction of AMPK triggers transcription factor EB (TFEB) activation and promotes fatty acid oxidation (FAO) by activating PPARα and ACOX1 while decreasing the expression of genes involved in lipid biosynthesis. [2] The lipid-lowering effect of AO was significantly prevented by pretreatment with inhibitors of autophagy, PPARα, or ACOX1, respectively, confirming the involvement of these pathways. [2]
Additionally, in high-fat diet-induced obese mice, AO was found to significantly reduce body weight and inhibit lipid accumulation in the liver and white adipose tissue. The mechanism was attributed to AO increasing PPAR-α mRNA expression and decreasing PPAR-γ mRNA expression in the liver. PPAR-α expression inhibits triglyceride synthesis and promotes fatty acid oxidation, while decreased PPAR-γ expression reduces the differentiation of preadipocytes into adipocytes, thereby decreasing fatty acid storage. [1] AO also demonstrated efficacy in improving insulin resistance by downregulating the mRNA expression of genes associated with lipid metabolism and suppressing the mRNA expression of inflammatory cytokines such as IL-6, IL-1β, MCP-1, and TNF-α in white adipose tissue. [1]
The following diagram illustrates the primary molecular mechanisms of aurantio-obtusin in NAFLD treatment:
Protocol: Evaluation of AO Effects on Lipid Accumulation in Hepatocytes
Cell Culture:
Induction of Steatosis and Treatment:
Oil Red O Staining:
Triglyceride Content Measurement:
Protocol: Evaluation of AO in NAFLD Mouse Model
Animal Model:
Sample Collection and Analysis:
Histological Assessment:
Biochemical Analyses:
Table 3: In Vivo Dosing Regimen for Aurantio-obtusin in NAFLD Models
| Group | Diet | Treatment | Dose | Route | Duration |
|---|---|---|---|---|---|
| Control | Normal chow | Vehicle (0.5% CMC-Na) | 10 mL/kg | Oral gavage | 4-6 weeks |
| Model | HFSW | Vehicle (0.5% CMC-Na) | 10 mL/kg | Oral gavage | 4-6 weeks |
| AO-Low | HFSW | Aurantio-obtusin | 5 mg/kg | Oral gavage | 4-6 weeks |
| AO-Medium | HFSW | Aurantio-obtusin | 10 mg/kg | Oral gavage | 4-6 weeks |
| AO-High | HFSW | Aurantio-obtusin | 15 mg/kg | Oral gavage | 4-6 weeks |
| Positive Control | HFSW | Metformin | 150 mg/kg | Oral gavage | 4-6 weeks |
Proper handling and storage are critical for maintaining the stability and bioactivity of aurantio-obtusin:
Storage Conditions: Store pure aurantio-obtusin as a golden-yellow crystalline powder in amber glass vials at -20°C under desiccant (silica gel) to prevent moisture absorption and photodegradation.
Solution Stability: Prepare stock solutions in DMSO or methanol at concentrations of 10-50 mM. These solutions remain stable for at least 3 months when stored at -20°C in tightly sealed containers. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Working Solutions: Prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. The compound may precipitate in aqueous solutions with high ionic strength; sonication briefly can help resolubilize.
Stability Indicators: Monitor aurantio-obtusin stability by periodic HPLC analysis. A decrease in peak area or appearance of new peaks may indicate degradation. The compound is particularly sensitive to alkaline conditions and prolonged light exposure.
Aurantio-obtusin represents a promising phytochemical compound with demonstrated efficacy in metabolic disorders, particularly non-alcoholic fatty liver disease. The protocols outlined in this document provide comprehensive guidelines for the efficient extraction, precise quantification, and rigorous pharmacological evaluation of this bioactive anthraquinone. Implementation of these standardized methods will facilitate inter-laboratory reproducibility and accelerate further research into the therapeutic potential of aurantio-obtusin. Future studies should focus on bioavailability optimization, structural analog synthesis, and detailed safety profiling to advance this promising natural product toward clinical application.
Obtusalin was isolated from the plant Sceletium tortuosum [1].
This provides a confirmed, high-level workflow for the isolation of this compound.
For researchers planning to isolate this compound, particularly from a new source, the following protocol outlines critical stages and modern methodologies. The flowchart below summarizes the entire process.
Natural Product Purification Workflow
The goal of this stage is to obtain a concentrated crude extract from the plant material.
| Extraction Method | Key Principle | Typical Solvents | Advantages | Considerations for this compound |
|---|---|---|---|---|
| Maceration [2] | Cold soaking of plant material. | Ethanol, Methanol | Simple, preserves thermolabile compounds. | Good starting point; used in documented isolation [1]. |
| Reflux Extraction [2] | Heated solvent with continuous condensation. | Ethanol, Water-Ethanol mixes | Higher efficiency than maceration. | Risk of thermal degradation; optimization needed. |
| Supercritical Fluid Extraction (SFE) [2] | Uses supercritical CO₂ as solvent. | CO₂, often with ethanol co-solvent | High purity, low environmental impact. | Highly selective; ideal for sensitive compounds. |
This critical step removes particulates that could clog chromatography equipment.
Before large-scale purification, develop a reliable analytical method to track this compound. Modern approaches leverage Artificial Intelligence (AI) and Machine Learning (ML) to accelerate this process [4] [5].
C(O)[C@]12[C@@]3(C)[C@@]([C@]4(C)[C@@](CC3)(C(C)(C)[C@@H](O)CC4)[H])(CC=C1[C@@]5([C@@](C)(CC2)CC[C@H]5[C@@H](C)C)[H])[H]) to predict its retention behavior on different HPLC columns, significantly reducing the number of initial experiments needed [6] [4] [5].| Validation Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Accuracy [7] | Closeness of measured value to true value. | Recovery of 98–102% for pure compounds. |
| Precision [7] | Agreement between a series of measurements. | Relative Standard Deviation (RSD) < 2%. |
| Specificity [7] | Ability to measure analyte unequivocally. | Baseline resolution from known impurities. |
| Linearity & Range [7] | Proportionality of signal to concentration. | R² > 0.999 over a specified range. |
| LOD/LOQ [7] | Limit of Detection/Quantification. | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ. |
The following diagram illustrates how HPLC method development integrates within the overarching pharmaceutical quality system, aligning with ICH Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System) guidelines [1]. This ensures the analytical method is robust and supports the product's lifecycle.
While specific data for Obtusalin is unavailable, the tables below outline the core quantitative data and methodological details you should include. These are based on a comparative analysis of HPLC methods from a relevant scientific study [2].
Table 1: Example HPLC System Configuration and Parameters This table should detail the core instrumental settings. The specific values (e.g., exact column type, mobile phase pH) would be determined during method development for this compound.
| Parameter Category | Specification | Notes / Rationale |
|---|---|---|
| HPLC System | UHPLC or HPLC | Choose based on required resolution and speed. |
| Detection | Diode Array Detector (DAD) | Essential for peak purity and multi-wavelength analysis. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Common for high-resolution separation of small molecules. |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Acidic modifiers improve peak shape for many APIs. | | Flow Rate | 0.4 mL/min | Optimize for backpressure and analysis time. | | Column Temp. | 40 °C | Improves reproducibility and efficiency. | | Injection Vol. | 2 µL | Should be within the linear range of the detector. |
Table 2: Method Validation Parameters and Target Criteria Any developed method must be validated against standard acceptance criteria [1].
| Validation Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Linearity & Range | R² > 0.999 | Demonstrates the detector response is proportional to analyte concentration. |
| Accuracy | 98 - 102% recovery | Ensures the method accurately measures the true concentration. |
| Precision (Repeatability) | RSD < 1.0% | Confirms the method yields consistent results under the same conditions. |
| Intermediate Precision | RSD < 2.0% | Assesses the method's robustness to different days, analysts, or instruments. |
| Specificity | No interference from blank | Confirms the method can distinguish this compound from other components. |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | The lowest amount of this compound that can be detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | The lowest amount of this compound that can be quantified with acceptable accuracy and precision. |
This protocol provides a generalized workflow that can be adapted for this compound analysis.
1. Sample and Standard Preparation
2. Instrumental Procedure
3. Data Analysis
The development of a reliable HPLC method is an iterative process involving risk assessment and systematic optimization [1]. The following diagram outlines this workflow.
Obtusalin is a triterpenoid that was first isolated from R. dauricum and has demonstrated measurable antibacterial activity [1]. The quantitative data on its efficacy is summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | MIC Value (μg/mL) |
|---|---|
| Enterococcus faecalis ATCC 10541 | 50 |
| Staphylococcus aureus ATCC 25922 | 50 |
| Providensia smartii ATCC 29916 | 100 |
| Escherichia coli ATCC 8739 | 100 |
Source: [1]. The activity was determined using a broth dilution method.
While a dedicated protocol for this compound is not published, the following are standardized, detailed methodologies suitable for evaluating its antibacterial activity, based on the general principles used in such research [1] [2].
This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth [2].
Workflow: Broth Microdilution Assay
Materials:
Procedure:
This qualitative method is useful for a rapid initial assessment of antibacterial activity [2] [4].
Workflow: Agar Diffusion Assay
Materials:
Procedure:
This application note provides a foundation for evaluating the antibacterial properties of this compound. The core activity data exists, and by applying the standardized, detailed protocols above, researchers can reliably characterize its efficacy against a range of bacterial pathogens. Future work should focus on mechanistic studies to understand its specific mode of action and on in vivo validation of its therapeutic potential.
This compound is a naturally occurring triterpenoid compound first isolated from R. dauricum and subsequently identified in other plant species including Melodinus suaveolens [1] [2]. This secondary metabolite belongs to a structurally diverse class of natural products known for their wide range of biological activities and pharmaceutical potential. This compound exhibits characteristic UV absorption at 210 nm, which serves as an important analytical property for its identification and quantification in various experimental matrices [1] [3]. The compound has garnered significant research interest primarily due to its demonstrated antibacterial properties against several clinically relevant bacterial strains, positioning it as a promising candidate for further pharmaceutical development [1] [2].
The structural foundation of this compound is based on a 30-carbon skeleton characteristic of triterpenoids, with a molecular formula of C₃₀H₅₀O₂ and a molecular weight of 442.72 g/mol [1] [3] [4]. This compound has been assigned the CAS registry number 125164-64-9, providing a unique identifier for this chemical entity across scientific databases and commercial product listings [1] [3]. The compound's specific spatial arrangement of atoms, including its chiral centers, is represented in various notation systems including SMILES strings and stereochemical descriptors, which are crucial for understanding its structure-activity relationships [1] [4].
This compound possesses distinct physicochemical characteristics that influence both its biological behavior and analytical detection. The compound is typically supplied as a solid powder with recommended storage at -20°C for long-term stability preservation [3] [4]. When working with this compound in experimental settings, researchers should note that solutions prepared for bioactivity assays generally require storage at -80°C for extended stability (approximately 6 months) or -20°C for shorter durations (approximately 1 month) [3]. These storage conditions help maintain the structural integrity and bioactive potential of the compound during experimental workflows.
The following table summarizes the fundamental chemical and physical properties of this compound:
Table 1: Fundamental Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₅₀O₂ | [1] [3] |
| Molecular Weight | 442.72 g/mol | [1] [3] |
| CAS Registry Number | 125164-64-9 | [1] [3] [4] |
| UV Absorption Maximum | 210 nm | [1] [3] |
| Purity Specification | ≥98.0% | [3] |
| Storage Conditions | -20°C (powder) | [3] [4] |
This compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacterial strains, as established through standardized antimicrobial susceptibility testing. The primary quantitative measure of antibacterial potency—the Minimum Inhibitory Concentration (MIC)—has been determined for this compound against several clinically relevant microorganisms [1]. The MIC values represent the lowest concentration of this compound required to completely inhibit visible bacterial growth under controlled laboratory conditions, providing crucial information for dose-response relationships and potential therapeutic applications.
Research indicates that this compound exhibits a variable susceptibility profile across different bacterial species, with generally greater potency against Gram-positive organisms compared to Gram-negative strains [1]. This differential activity likely reflects variations in cellular envelope structure and permeability between these bacterial classes. Notably, this compound showed potent activity against Enterococcus faecalis ATCC 10541 and Staphylococcus aureus ATCC 25922, both of which are significant human pathogens with increasing antibiotic resistance concerns [1].
Table 2: Antibacterial Activity of this compound Against Reference Strains
| Bacterial Strain | MIC Value (μg/mL) | Bacterial Classification | Reference |
|---|---|---|---|
| Enterococcus faecalis ATCC 10541 | 50 | Gram-positive | [1] |
| Staphylococcus aureus ATCC 25922 | 50 | Gram-positive | [1] |
| Providensia smartii ATCC 29916 | 100 | Gram-negative | [1] |
| Escherichia coli ATCC 8739 | 100 | Gram-negative | [1] |
Beyond its established antibacterial properties, this compound's structural similarity to other bioactive triterpenoids suggests potential for additional pharmacological effects. Triterpenoids as a chemical class have been extensively documented to possess anti-inflammatory, antioxidant, and cytotoxic activities against various cancer cell lines [5]. While specific mechanistic studies for this compound are limited in the current literature, the compound's core structure shares significant homology with known bioactive triterpenoids such as ursolic acid, betulin, and α-amyrin, which were isolated alongside this compound in studies of Melodinus suaveolens [2]. These structural analogs have demonstrated multifunctional bioactivities through modulation of key cellular signaling pathways, suggesting potential research directions for investigating similar mechanisms for this compound.
The broder biological significance of this compound extends beyond direct antimicrobial effects, as natural products often exhibit polypharmacological profiles that can be exploited for therapeutic development. Future research directions should include assessment of this compound's effects on eukaryotic cells, including potential cytotoxic, anti-inflammatory, or immunomodulatory activities that are commonly associated with triterpenoid scaffolds [5]. Additionally, investigation into possible synergistic relationships between this compound and conventional antibiotics may reveal opportunities for combination therapies to address the growing challenge of antimicrobial resistance.
The following protocol details the standardized methodology for determining the antibacterial activity of this compound against reference bacterial strains, adapted from experimental procedures described in the literature [1] [2]. This protocol employs the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines, which provides quantitative MIC values for objective comparison of antibacterial potency.
Proper handling and storage of this compound are critical for maintaining compound integrity and ensuring reproducible experimental results. The following protocols outline recommended practices for this compound management in research settings:
Storage Conditions:
Solution Preparation:
While the exact molecular mechanisms underlying this compound's antibacterial activity have not been fully elucidated, its classification as a triterpenoid provides insights into potential mechanisms based on established structure-activity relationships of similar natural products. Triterpenoids typically exhibit antibacterial effects through membrane disruption, protein synthesis inhibition, and interference with essential enzymatic processes [2] [5]. The following diagram illustrates the proposed antibacterial mechanism of this compound and the experimental workflow for its evaluation:
Diagram 1: Proposed Antibacterial Mechanism and Experimental Validation of this compound. The diagram illustrates potential mechanisms of action including membrane disruption and intracellular target interference, leading to measurable antibacterial effects validated through MIC determination assays.
The experimental workflow for investigating this compound's bioactivity follows a systematic approach from compound preparation through data interpretation, as visualized in the following diagram:
Diagram 2: Experimental Workflow for this compound Antibacterial Activity Assessment. The diagram outlines the key steps in the broth microdilution method for MIC determination, including critical quality control points that ensure assay validity and result reliability.
This compound presents several promising research applications in pharmaceutical development and natural product chemistry. The compound's confirmed antibacterial activity against clinically significant pathogens, including antibiotic-resistant strains like Enterococcus faecalis and Staphylococcus aureus, positions it as a valuable scaffold for developing novel anti-infective agents [1] [2]. Future research should focus on expanding the understanding of this compound's potential through the following approaches:
The growing database of natural products, such as the expanded NPASS database which now includes quantitative composition, bioactivity, and ADME-Tox data for numerous natural compounds, provides valuable resources for contextualizing this compound's properties within the broader landscape of natural product drug discovery [6]. Such databases enable researchers to identify structural analogs, predict potential activities, and guide targeted investigation of promising compounds like this compound.
This compound represents a promising triterpenoid with demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The application notes and detailed protocols provided in this document establish a foundation for standardized evaluation of this compound's bioactivity, particularly focusing on its antimicrobial potential. The quantitative data presented—including MIC values of 50 μg/mL against Enterococcus faecalis ATCC 10541 and Staphylococcus aureus ATCC 25922—provide benchmark measurements for future investigations [1]. As antibiotic resistance continues to pose significant challenges to global health, exploration of novel antibacterial compounds like this compound remains critically important. Further research is warranted to fully elucidate its mechanism of action, optimize its antibacterial efficacy through structural modification, and evaluate its potential for therapeutic development.
Obtustatin is a low molecular weight, KTS-disintegrin peptide isolated from snake venom that functions as a highly selective inhibitor of the collagen receptor α1β1 integrin, which is expressed on endothelial cells. This integrin plays a critical role in pathological angiogenesis, the process of new blood vessel formation that supports tumor growth and metastasis. The mechanism of obtustatin's angiostatic activity involves binding specifically to the α1β1 integrin, thereby blocking the proliferation of microvascular endothelial cells and inducing caspase-dependent apoptosis. This targeted inhibition disrupts the tumor vascular network, effectively starving the tumor of necessary oxygen and nutrients. The specificity of obtustatin for α1β1 integrin makes it a valuable tool compound for studying integrin-mediated signaling pathways in angiogenesis and for evaluating potential anti-angiogenic therapies in cancer research, particularly in highly vascularized tumors like melanoma. Its low molecular weight contributes to its potent therapeutic potential, as demonstrated in multiple animal model systems. [1]
This protocol is designed to assess the direct anti-angiogenic effects of obtustatin by measuring its impact on endothelial cell viability and death.
Procedure:
The Chick Chorioallantoic Membrane (CAM) assay is a well-established model for studying angiogenesis in a complex, in vivo-like environment.
Procedure:
The following tables consolidate key quantitative findings from experimental studies on obtustatin.
Table 1: In Vitro Efficacy Profile of Obtustatin
| Experimental Model | Key Measured Outcome | Reported Effect | Notes |
|---|---|---|---|
| Microvascular Endothelial Cells | Inhibition of Cell Proliferation | Potent inhibition | Dose-dependent effect [1] |
| Microvascular Endothelial Cells | Induction of Apoptosis | Caspase-dependent | Confirmed via activity assay [1] |
Table 2: In Vivo and Ex Vivo Efficacy of Obtustatin in Melanoma Models
| Animal Model | Tumor Type | Dosing Route | Reported Outcome |
|---|---|---|---|
| Nude Mouse | MV3 Human Melanoma | Intravenous (i.v.) | Complete blockade of cancer growth [1] |
| Mouse (Syngeneic) | B16F10 Melanoma | Intravenous (i.v.) | Significant reduction in tumor development [1] |
| Quail Embryo | Experimental Melanoma | Local application (on CAM) | Inhibition of pathological neovascularization [1] |
The diagram below illustrates the proposed signaling pathway through which obtustatin inhibits angiogenesis and induces endothelial cell apoptosis, based on the research findings. [1]
Figure 1: Obtustatin's mechanism of action. The compound binds to and inhibits the α1β1 integrin on endothelial cells, leading to two primary consequences: the direct inhibition of cell proliferation and the induction of caspase-dependent apoptosis. Together, these effects disrupt the process of angiogenesis, thereby blocking tumor growth.
The use of in vitro models, like the ones described in these protocols, is a fundamental first step in the drug development pipeline. These models offer significant advantages, including cost efficiency, reduced ethical concerns, and the ability to control experimental conditions while isolating specific variables. However, they cannot fully replicate the intricate interactions of a whole organism. Therefore, the promising in vitro and ex ovo results obtained with obtustatin were logically followed by in vivo validation in mouse and quail models, creating a complementary research approach that enhances the predictive power of the findings. This integrated strategy is considered best practice in translational research. [2]
Furthermore, the field is advancing towards more sophisticated three-dimensional (3D) in vitro platforms, such as spheroids, organoids, and microfluidic systems, which better mimic the complex architecture and cell-cell interactions of human tissues. For diseases like liver fibrosis—a condition also involving complex cell interactions and extracellular matrix remodeling—such 3D models have proven invaluable for recapitulating key disease features. Future studies on obtustatin could benefit from employing these advanced models to gain deeper mechanistic insights before proceeding to more costly and complex in vivo experiments. [3]
This protocol outlines the universal formula and a step-by-step method for preparing diluted stock solutions of research compounds, such as bufotalin, for in vitro assays.
1. The Fundamental Dilution Formula
The calculation is based on the dilution equation, which is common to all calculators found in the search results [1] [2] [3]: C1V1 = C2V2
2. Step-by-Step Workflow & Calculation
The following diagram illustrates the logical workflow for planning and executing a dilution for cell-based assays.
Practical Example: Suppose you have a 10 mM bufotalin stock solution and need to prepare 20 mL of a 50 µM working solution for a cytotoxicity assay [1].
Calculation: V1 = (C2 × V2) / C1 = (50 µM × 20 mL) / 10,000 µM = 0.1 mL (or 100 µL)
Procedure:
For convenience and to minimize calculation errors, several free online tools are available. The table below compares their primary uses.
| Calculator Tool | Primary Application | Source |
|---|---|---|
| General Dilution Calculator | Diluting stock solutions of known concentration; uses C1V1=C2V2 | Tocris [1] |
| Solution Dilution Calculator | Diluting solutions of known molarity; uses M1V1=M2V2 | Sigma-Aldrich [2] |
| Antibody Dilution Tool | Calculating volumes for stock antibody and buffer dilutions | CiteAb [3] |
| Dilution Ratio Calculator | Calculating solute/solvent volumes based on a ratio (e.g., 1:10) | Omni Calculator [4] |
| Molecular Biology Calculators | Diluting DNA/oligos by mass/volume or molarity; resuspending primers | Functional Biosciences [5], IDT [6] |
Bufotalin is a promising bufadienolide isolated from toad venom with demonstrated potent cytotoxic activities, making it a candidate for innovative chemotherapy agents [7]. Recent studies show it induces apoptosis and cell cycle arrest, and inhibits metastasis by modulating key pathways such as Akt, p53, and STAT3/EMT signaling [7]. This multi-target mechanism is particularly relevant for overcoming multidrug resistance in cancer therapy. Advances in its chemical synthesis have also improved production yields [7].
The following table summarizes the available key identifiers and basic handling information for Obtusalin. [1]
| Property | Specification |
|---|---|
| CAS Number | 125164-64-9 [1] |
| Molecular Formula | C30H50O2 [1] |
| Molecular Weight | 442.7 g/mol [1] |
| Physical Form | Solid [1] |
| Recommended Storage | Store in tightly closed containers at room temperature, protected from light and moisture. [1] |
As no specific stability data for this compound was found in the search results, the following protocol is designed based on current regulatory guidance for small molecule drug substances, specifically the consolidated ICH Q1 guideline. [2] [3]
The storage conditions should cover long-term, accelerated, and stress testing. The following table outlines the standard study conditions, which should be tailored based on the intended storage climate zone. [3]
| Study Type | Condition | Minimum Duration | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the re-test period for the drug substance [3] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To assess the effect of short-term excursions and support long-term data [3] |
| Forced Degradation | Varied (see below) | Until "extensive decomposition" | To elucidate intrinsic stability and degradation pathways [3] |
Forced degradation studies are critical for validating analytical methods. A two-endpoint classification is recommended: [2]
The experimental workflow for establishing these endpoints is as follows:
A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), must be used and validated to accurately measure the active ingredient and its degradation products without interference. [2] [3] Testing should include:
Stability should be defined as the retention of ≥90% of the initial this compound concentration. [4]
This document provides a foundational framework for establishing the storage conditions and stability profile of this compound. The core recommendation is to implement the outlined stability protocol, which is aligned with current regulatory standards, to generate the necessary data to support your research and development activities.
This document provides a standardized framework for the preliminary biological screening of a novel compound, designated here as Compound X. The protocols outlined are designed to systematically evaluate its therapeutic potential [1] [2].
A comprehensive phytochemical profile is the foundation for understanding a compound's bioactivity.
This assay evaluates the compound's ability to inhibit the growth of various cancer cell lines and its selectivity over normal cells.
Table 1: Example Cytotoxicity Data for a Plant Extract (for reference)
| Cell Line | Type | IC₅₀ (µg/mL) Leaf Extract | IC₅₀ (µg/mL) Stem Extract | IC₅₀ (µg/mL) Doxorubicin (Control) |
|---|---|---|---|---|
| A549 | Lung Carcinoma | 18.45 ± 1.2 | 33.61 ± 2.0 | 1.44 ± 0.3 |
| HCT116 | Colorectal Carcinoma | 24.90 ± 1.7 | 45.30 ± 2.4 | 1.16 ± 0.2 |
| HepG2 | Liver Carcinoma | >100 | >100 | Not Shown |
| MRC-5 | Normal Lung Fibroblast | >100 | >100 | Not Shown |
Note: This table is based on data from a study on *Thuja occidentalis and is provided as an example of format and data type only [2].*
For extracts showing promising cytotoxicity, further investigation into the mechanism of cell death is crucial.
Computational methods predict the interaction between a compound and a biological target.
Table 2: Example In Silico Docking Results (for reference)
| Phytochemical | Molecular Target | Binding Affinity (ΔG, kcal/mol) | Key Interacting Amino Acids |
|---|---|---|---|
| β-Sitosterol | Epidermal Growth Factor Receptor | -10.6 | LYS 745, MET 793, ASP 855 |
| Podocarp-7-en-3β-ol | Epidermal Growth Factor Receptor | -9.1 | LEU 718, VAL 726, ALA 743 |
| Cedrol | Epidermal Growth Factor Receptor | -8.4 | PHE 723, THR 790, LEU 844 |
| Reference Inhibitor | Epidermal Growth Factor Receptor | -10.5 | Multiple |
Note: This table is based on data from a study on *Thuja occidentalis and is provided as an example of format and data type only [2].*
The following diagrams, created using the DOT language, illustrate the core experimental workflow and a hypothetical mechanism of action for a bioactive compound. You can use these scripts as a template, replacing the placeholders with data specific to Obtusalin.
Obtusalin is a triterpenoid compound that has been isolated from medicinal herbs such as Elephantopus scaber and Melodinus suaveolens. Current scientific literature indicates its primary research application is in the exploration of its antibacterial properties [1] [2] [3]. This document provides a detailed guide for researchers on its known activities and standardized protocols for evaluation.
This compound has the molecular formula C₃₀H₅₀O₂ and a molecular weight of 442.7 g/mol [1]. It is typically supplied as a powder with a purity of ≥98% [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 125164-64-9 [1] [2] [3] |
| Molecular Formula | C₃₀H₅₀O₂ [1] [2] [3] |
| Molecular Weight | 442.7 g/mol [1] |
| Purity | ≥98% [1] [2] |
| UV Absorption | 210 nm [2] [3] |
| Source Plants | Elephantopus scaber, Melodinus suaveolens [1] |
Research has quantified the antibacterial activity of this compound against several bacterial strains using the Minimum Inhibitory Concentration (MIC) assay [3].
| Bacterial Strain | Strain Identifier | MIC (μg/mL) [3] |
|---|---|---|
| Enterococcus faecalis | ATCC 10541 | 50 |
| Staphylococcus aureus | ATCC 25922 | 50 |
| Providencia smartii | ATCC 29916 | 100 |
| Escherichia coli | ATCC 8739 | 100 |
This protocol is adapted from methods used to evaluate this compound's antibacterial activity [3].
1. Principle The MIC is the lowest concentration of an antimicrobial compound that prevents the visible growth of a microorganism after overnight incubation. This method uses a serial dilution of this compound in a liquid growth medium.
2. Materials
3. Procedure
4. Notes
The following diagram outlines the general research workflow for isolating and evaluating the antibacterial properties of this compound, from plant material to mechanistic insight.
The primary research application for this compound is as a natural product lead compound in antibacterial research [1] [3]. Its moderate activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli) bacteria makes it a candidate for further chemical optimization and mechanistic studies.
Future research directions should focus on:
The table below summarizes the key identifying information for Obtusalin found in the search results.
| Property | Description |
|---|---|
| Compound Type | Triterpenoid (a type of prenol lipid) [1] |
| Molecular Formula | C₃₀H₅₀O₂ [1] [2] |
| Molecular Weight | 442.70–442.72 g/mol [1] [2] |
| CAS Number | 125164-64-9 [2] |
| Known Source | Rhododendron dauricum [2] |
| Reported Activity | Antibacterial activity [2] |
Since a direct protocol is unavailable, the following diagram outlines a standard multi-step process for isolating natural products like this compound from plant material. This workflow synthesizes common techniques described in phytochemistry literature [3].
Given the lack of a specific protocol, here are critical factors you would need to consider and optimize when developing an isolation method for this compound.
A primary obstacle in working with water-insoluble compounds like Betulin (and potentially Obtusalin) in in vivo experiments is achieving a true molecular solution. Without this, the compound's bioavailability—its ability to be absorbed and reach therapeutic targets in the body—is very low and unpredictable. Using simple suspensions of the powder leads to controversial and poorly reproducible results, hindering reliable scientific outcomes [1].
A promising protocol involves initially dissolving the compound in a organic solvent, and then incorporating it into a biocompatible lipid carrier. The following method has been proven effective for Betulin [1]:
The table below summarizes the maximum absorbable concentrations of Betulin in various carriers, as determined by microscopic analysis. This data can guide your initial carrier selection for this compound.
| Carrier | Maximum Absorbable Concentration |
|---|---|
| Olive Oil | 10 mg/mL |
| Suppository Mass | 6 mg/mL |
| Food-Grade Lard | 4 mg/mL |
| Cocoa Butter | 2 mg/mL |
Table: Comparison of betulin solubility in different lipid carriers. Data sourced from [1].
The diagram below illustrates the complete experimental workflow, from purifying the compound to administering it and analyzing tissue samples.
Diagram Title: Experimental Workflow for Insoluble Compounds
The key steps involved are:
While the search results focus on Betulin, general troubleshooting strategies for solubility problems include:
To summarize, for handling water-insoluble compounds like this compound based on the Betulin protocol:
Here are answers to some foundational questions about Obtusalin.
Q1: What is this compound and where does it come from? this compound is a triterpenoid compound identified in the leaves of the plant Hancornia speciosa Gomes (commonly known as mangabeira) [1]. It belongs to a broader class of chemical structures studied for their potential biological activities.
Q2: What are the known stability concerns for compounds like this compound? While specific stability data for this compound is not available in the searched literature, triterpenoids and related natural products are generally sensitive to several environmental factors. Key concerns include:
Q3: How should I store this compound for experimental use? As a best practice for sensitive natural compounds, it is recommended to store this compound in a dark, cool, and dry environment. For long-term stability, consider storing it as a solid in a sealed container under an inert atmosphere (e.g., nitrogen) or in solution at low temperatures (e.g., -20°C). Always protect it from light by using amber glassware or opaque containers.
The table below outlines potential problems, their likely causes, and corrective actions based on general laboratory practice for handling natural products.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low compound recovery during extraction | Inefficient extraction solvent polarity; compound degradation during process. | Optimize solvent system (e.g., chloroform-methanol mixtures); lower extraction temperatures; use antioxidants. |
| Multiple unknown peaks in HPLC analysis | Compound decomposition in solution; impure initial sample. | Prepare fresh solutions prior to analysis; use stabilizers in mobile phase; ensure sample purity via pre-purification. |
| Loss of expected bioactivity | Degradation of active compound during storage or handling. | Verify storage conditions (-20°C, desiccated, dark); run analytical HPLC to check compound integrity before bioassay. |
| Inconsistent experimental results | Unstable compound leading to varying active concentrations between tests. | Standardize solution preparation protocol; use single-use aliquots to minimize freeze-thaw cycles. |
A core method for monitoring the stability of a compound like this compound is High-Performance Liquid Chromatography (HPLC). This protocol is adapted from general analytical chemistry principles and the phytochemical identification methods used for Hancornia speciosa [1].
Objective: To monitor the chemical integrity of this compound under various storage conditions over time.
Materials and Equipment:
Methodology:
Since this compound's specific molecular targets are not defined in the search results, the following diagram illustrates the Nrf2 Antioxidant Pathway, which is a common target for cytoprotective natural compounds like Obtusifolin, as referenced in the literature [2]. This provides a model of the kind of pathway that a stable compound like this compound might be expected to influence.
Title: Nrf2 Pathway Activation Under Oxidative Stress
The diagram above shows how a stable bioactive compound could theoretically work by disrupting the Keap1-Nrf2 interaction, leading to the expression of antioxidant genes and protection against oxidative stress—a common mechanism for compounds that ameliorate drug-induced toxicity [2].
It can be disappointing and confusing when you have a well-diffracting crystal, but the structure refuses to solve for your target protein. This is often a sign that a contaminant protein has crystallized instead [1].
You can identify this issue using the following methods [1]:
The table below lists proteins that are frequently identified as crystallization contaminants [1].
| Contaminant Protein | Source / Cause of Contamination | Key Characteristics |
|---|---|---|
| E. coli YodA | Endogenous protein from the E. coli expression host; has high affinity for metal ions used in IMAC purification [1]. | Metal-binding lipocalin; often co-purifies with His-tagged proteins [1]. |
| Lysozyme | Exogenously added to lysis buffers to improve cell breakage [1]. | A common enzyme; can co-crystallize in complexes with target proteins [1]. |
| Various Proteases | Added for fusion tag removal (e.g., TEV protease, thrombin) or for in situ proteolysis (e.g., trypsin, chymotrypsin) [1]. | May crystallize if added in high amounts or if they have high crystallization propensity [1]. |
| Fusion Tags | Tags like GST, MBP, or NusA that were not removed prior to crystallization [1]. | Can form the bulk of the crystal lattice if the target protein is degraded or disordered [1]. |
Early detection is key to saving time and resources. The following workflow and techniques can be integrated into your standard purification pipeline to catch issues early.
1. SDS-PAGE Analysis
2. Biophysical Characterization These techniques help confirm the identity, stability, and functional state of your protein before moving to crystallization.
Differential Scanning Fluorimetry (DSF)
Tm) and detect ligand binding by observing shifts in Tm [2].Tm.Tm in the presence of a known ligand confirms the protein is functional and correctly folded [2].Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Adopting new purification technologies can significantly reduce bottlenecks. Tangential Flow Filtration (TFF) is critical for concentration and buffer exchange, and recent advances offer greater speed and control [3].
The diagram below illustrates the operational differences between these modern systems and the traditional approach.
Q1: What are the foundational principles for a robust analytical method? Modern analytical development, as guided by ICH Q2(R1), moves beyond the traditional "one-factor-at-a-time" approach. The current best practice is Analytical Quality by Design (AQbD). AQbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management [1] [2] [3]. This involves using structured experimentation (like Design of Experiments, DoE) to understand how input variables (e.g., mobile phase composition, column temperature) affect the method's performance, ensuring it is suitable for its intended use throughout its lifecycle [3].
Q2: My method lacks precision. What should I investigate? Poor precision often points to uncontrolled variables in the method parameters or instrumentation. The table below outlines common causes and solutions, with data from validation studies for context.
Q3: How do I demonstrate my method is specific and can measure the analyte accurately in the presence of impurities? Specificity is proven through forced degradation studies. You intentionally stress the sample under various conditions to create degradation products and then demonstrate that your method can still accurately quantify the main analyte without interference [1] [4]. The following table summarizes standard forced degradation protocols and a real-world example.
Q4: What are the key parameters to validate to ensure my method is "fit-for-purpose"? Method validation provides objective evidence that the method is suitable for its intended use. The International Council for Harmonisation (ICH) guidelines define the key parameters to validate [5] [2]. The criteria in the table below are based on ICH requirements and real validation studies [1] [5].
Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.
| Potential Cause | Investigation Steps | Acceptance Criteria (Example) |
|---|---|---|
| Uncontrolled mobile phase pH or composition | Prepare multiple batches of mobile phase from scratch. Verify pH for each batch. | RSD ≤ 2.0% for repeated injections [4] [5]. |
| Fluctuations in flow rate or column temperature | Calibrate the HPLC pump and column oven. Perform robustness testing by deliberately varying these parameters [5]. | System suitability parameters (e.g., tailing factor, plate count) remain within specified limits despite small, deliberate changes [1]. |
| Sample preparation inconsistencies | Standardize dissolution, sonication, and filtration steps. Use calibrated equipment. | A recovery rate of 96.5% to 101.0% with low %RSD indicates accurate and precise preparation [4]. |
Experimental Protocol: System Precision Test
Forced degradation studies validate that the analytical method can accurately measure the analyte of interest without interference from degradation products, impurities, or excipients.
| Stress Condition | Protocol Example | Example Outcome (Dobutamine) |
|---|---|---|
| Acidic Hydrolysis | Treat sample with 1N HCl at 80°C for 1 hour [4]. | Found to be stable under acidic conditions [1]. |
| Basic Hydrolysis | Treat sample with 1N NaOH at 80°C for 1 hour [4]. | Found to be stable under basic conditions [1]. |
| Oxidative Degradation | Treat sample with 3% H₂O₂ at room temperature for 3 hours [4]. | Found to be stable under peroxide conditions [1]. |
| Photolytic Degradation | Expose sample to light (e.g., 5000 lx + 90 μW) for 24 hours [4]. | Significant degradation (~9%), indicating a need for light-protected storage [1]. |
| Thermal Degradation | Heat solid sample or solution at 80°C for 6 hours [4]. | Found to be stable under thermal stress [1]. |
Experimental Protocol: Acid Degradation Study
A validated analytical method must demonstrate performance across several parameters defined by ICH guidelines.
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to obtain test results proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.999 [1] [4]. |
| Accuracy | The closeness of the test results to the true value. | Recovery between 98% and 102% of the known added amount [1]. |
| Precision | (See Guide 1) The closeness of agreement between a series of measurements. | %RSD for system precision ≤ 2.0% (often much lower) [1] [5]. |
| Specificity | (See Guide 2) The ability to assess the analyte unequivocally in the presence of other components. | No interference from blank, placebo, or degradation products at the retention time of the analyte [5]. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met when factors like flow rate (±0.2 mL/min) or column temperature (±5°C) are varied [5]. |
The following diagram illustrates the integrated lifecycle for developing and optimizing an analytical method, from initial definition to ongoing monitoring.
Analytical Method Development & Optimization Lifecycle
Obtusalin is a triterpene or steroid compound isolated from plant species like Hancornia speciosa [1]. As a natural product, its chemical stability can be affected by several factors. The table below outlines common degradation triggers and their signs in experiments.
| Potential Cause of Degradation | Signs or Consequences in Experiments |
|---|---|
| Oxidation | Presence of new, unwanted compounds in analysis; decreased activity of the original this compound [1]. |
| Light Exposure | Decomposition when handling or storing the compound without adequate protection from light. |
| pH Sensitivity | Breakdown or structural changes when in acidic or basic conditions. |
| High Temperature | Accelerated degradation rates when stored or processed at elevated temperatures. |
| Enzymatic Activity | Unintended metabolism or modification in biological systems [2]. |
Since established protocols are unavailable, the following workflow provides a logical path to identify the specific factors causing this compound degradation in your lab. You can use it to design controlled experiments, testing one variable at a time.
The diagram below maps this investigative process:
Here are detailed methodologies for the key experiments outlined in the workflow:
Analyze the Degraded Sample: The most powerful first step is to identify the degradation products.
Investigate Storage and Handling:
Based on common laboratory practice for sensitive natural products, you can proactively adopt these measures:
Since a direct guide for Obtusalin isn't available, the table below summarizes common bioassay challenges and their general solutions, synthesized from industry experts [1] [2].
| Problem Area | Specific Issue | Probable Cause & Solution |
|---|---|---|
| Dose-Response Curve | Poor curve fit (e.g., unclear asymptotes) | Cause: Incorrect number or range of doses. Fix: Use 9 doses for 4PL/5PL models (3 each in lower, linear, and upper ranges) or min. 4 doses within the linear range for PLA [1]. |
| Assay Variability & Precision | High well-to-well or plate-to-plate variation | Cause: Often cell variation, edge effects, temperature gradients. Fix: Use frozen "ready-to-use" cells, plate homogeneity studies, specialized plates to reduce evaporation [2]. |
| Specificity & Interference | Signal generated in blank/placebo samples | Cause: Non-specific signal or matrix interference. Fix: Demonstrate only target protein generates signal; show no intercept shift when spiked into formulation buffer [1]. |
| Reference Standard | Drifting relative potency results over time | Cause: Instability of the reference standard or assay drift. Fix: Monitor unconstrained EC50 of the standard. If reference is trending, correct or select a new standard [1]. |
| Statistical Analysis (Parallelism) | Failure in similarity test | Cause: Traditional F-test can be too sensitive for precise assays. Fix: Industry is moving towards an equivalence approach; establish appropriate equivalency boundaries [2]. |
To effectively prevent and troubleshoot issues, it's crucial to build robustness into your assay from the start. The following workflow outlines the key stages of a rigorous bioassay lifecycle.
The principles embedded in this workflow are considered industry best practices [1] [2]:
To locate the specific information you need on this compound, I suggest the following steps:
For any compound, improving extraction efficiency typically follows a systematic workflow. The diagram below outlines this general process.
When developing a protocol, selecting the right extraction method is crucial. The table below summarizes common techniques, their core principles, and key parameters you would need to investigate for this compound.
| Extraction Method | Core Principle | Key Optimizable Parameters | Reported Advantages |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing mass transfer [1] [2]. | Solvent type & concentration, amplitude, time, temperature, solid-to-solvent ratio [1] [2]. | Shorter time, lower solvent use, higher yield for thermolabile compounds [1] [2]. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents and plant tissues rapidly, improving solubility and efficiency [3]. | Solvent type, temperature, irradiation time, solvent-to-solid ratio [3]. | Significant increase in recovery of phenolics and tannins [3]. |
| Solid-Liquid Extraction (SLE) | Relies on solvent diffusion into plant material and solubilization of compounds [4]. | Temperature, extraction time, biomass-to-solvent ratio, solvent polarity [4]. | Simplicity, scalability, suitability for extensive optimization studies [4]. |
| Subcritical Water Extraction (SWE) | Uses hot water under high pressure (below its critical point) to change its polarity and enhance solubility [4]. | Temperature, pressure, extraction time [4]. | Can achieve high antioxidant potency; considered a green technique [4]. |
Once a method is chosen, you can use these structured experimental approaches to find the optimal settings. The following protocols are adapted from research on other bioactive compounds and can serve as a template for this compound.
1. Protocol for Optimizing Ultrasound-Assisted Extraction (UAE) This protocol is based on methods used to optimize the recovery of phenolic compounds from grape seeds and brown seaweed [1] [2].
2. Protocol for Solvent Screening and Optimization This protocol is inspired by studies that successfully identified high-efficiency solvents for anthocyanins and tobacco seed oil [3] [5].
Q1: My extraction yield of this compound is consistently low. What are the first parameters I should check?
Q2: How can I make my extraction process more environmentally sustainable (greener) without sacrificing efficiency?
Q3: My statistical model from RSM is not providing a good fit for predicting optimal conditions. What could be wrong?
The table below summarizes the key identified properties of Obtusalin, a natural product with research interest for its bioactive properties [1].
| Property | Description |
|---|---|
| Classification | Triterpenoid [1] |
| Biological Source | Initially identified in R. dauricum [1] |
| Known Activity | Exhibits antibacterial properties [1] |
| Molecular Formula | C30H50O2 [1] |
| CAS Number | 125164-64-9 [1] |
| Storage | -20°C [1] |
While a complete mechanism for this compound is not fully elucidated, research on structurally similar natural triterpenoids like bufalin provides insights into potential signaling pathways it may influence [2]. These compounds often exert effects by modulating key cellular signaling cascades.
The diagram below illustrates this general concept, showing how a compound like this compound might interact with multiple pathways to influence cell fate. The DOT script used to generate it is provided for your reference.
Diagram Title: Proposed Multi-Target Action of this compound
This diagram suggests that this compound may simultaneously modulate several pro-survival pathways (like JAK/STAT, AKT/mTOR, and EGFR), thereby shifting the cellular balance towards apoptosis (programmed cell death) [2].
A well-structured troubleshooting guide is crucial for enabling users to solve problems efficiently. The key is to follow a logical, step-by-step methodology [1].
The table below outlines the three core phases of an effective troubleshooting process, adapted for a research environment [2].
| Phase | Key Actions | Application in a Research Context |
|---|---|---|
| 1. Understanding the Problem | Ask focused questions, gather data (logs, screenshots), and reproduce the issue. | Inquire about specific error messages, assay conditions, cell lines, or compound batches. Request instrument output logs or experimental data. |
| 2. Isolating the Issue | Change one variable at a time, remove complexity, compare with a working setup. | Systematically test different reagent aliquots, instrument parameters, cell passages, or software versions to identify the root cause. |
| 3. Finding a Fix | Propose a solution, test it thoroughly, and document the outcome for future reference. | Provide a step-by-step protocol adjustment, a software patch, or a recommended reagent source. Update internal FAQs with the new solution. |
You can organize your Obtusalin-specific content using the following question-and-answer template [3]:
To meet your requirement for a diagram, here is a Graphviz (DOT language) script that illustrates a generalized troubleshooting workflow. You can adapt this logical structure to map out this compound-specific experimental or diagnostic pathways.
This diagram provides a high-level overview of the problem-solving process that can be applied to various technical issues.
Much of the available research focuses on Bufalin, a natural product studied for its anti-cancer properties [1]. The following table summarizes key signaling pathways that Bufalin influences, which could provide valuable context for understanding Obtusalin's mechanisms or troubleshooting related experiments [1].
| Pathway Name | Key Components Regulated by Bufalin | General Cellular Outcome |
|---|---|---|
| JAK/STAT | Downregulates p-JAK2, p-STAT3; reduces levels of STAT3 targets (Bcl-2, Mcl-1, Survivin, VEGF) [1]. | Promotes apoptosis (cell death); inhibits invasion and metastasis [1]. |
| AKT/mTOR | Reduces p-AKT, p-mTOR, p-p70S6K, p-S6K; lowers HIF-1α levels [1]. | Inhibits cell growth, migration, and invasion; can induce autophagy [1]. |
| Other Pathways | Reported to regulate Wnt/β-Catenin, TRAIL/TRAIL-R, EGFR, and c-MET pathways [1]. | Contributes to anti-cancer effects through multiple mechanisms [1]. |
For your technical support center, visualizing processes and relationships is crucial. Below is a Graphviz DOT script to create a Troubleshooting Logic Flow diagram. This template can be adapted to guide users through a decision-making process for common experimental issues, such as low compound recovery.
This diagram provides a logical flow for troubleshooting low recovery yields, guiding users through sequential checks and potential corrective actions.
Given the lack of direct data on this compound, here is a template for a Frequently Asked Question based on general laboratory practice, which you can refine with specific details as they become available.
Question: What are the common causes of low recovery yield when isolating this compound from a biological matrix, and how can I troubleshoot them?
Answer: Low recovery yield can occur due to several factors. Please follow the troubleshooting flow diagram above and consider the following points:
To help standardize procedures, here is a DOT script for a generalized experimental workflow for compound recovery and analysis. This can serve as a starting protocol for your team.
This diagram visualizes a core experimental workflow for compound recovery, from sample preparation to data analysis.
I hope these templates and the background information provide a solid foundation for building your technical support center.
The following table summarizes the available information for each compound.
| Feature | Obtusalin | Ursolic Acid (UA) |
|---|---|---|
| Source | Isolated from the plant Plumeria obtusa [1]. | Widely found in many plants including rosemary, apples, holy basil, and cranberries [2] [3] [4]. |
| Chemical Class | Iridoid [1]. | Pentacyclic triterpenoid [2] [3] [4]. |
| Chemical Structure | Specific structure not detailed in available data. | 3β-hydroxy-urs-12-en-28-oic acid; pentacyclic ring with hydroxyl group at C-3 and carboxylic acid group at C-28 [4] [5]. |
| Reported Biological Activities | Information limited; one study reports anti-inflammatory activity from a crude extract [1]. | Extensive activities documented: anti-cancer, anti-inflammatory, antioxidant, antimicrobial, antidiabetic, hepatoprotective [2] [6] [4]. |
Ursolic Acid's pharmacological effects are supported by substantial experimental evidence. The tables below summarize key quantitative data and the methodologies used to obtain it.
Table 1: Summary of Key Pharmacological Activities of Ursolic Acid
| Pharmacological Activity | Experimental Model (Cell Line/Organism) | Key Findings / IC50 / Effect Size | Reference |
|---|---|---|---|
| Anticancer | Human colon cancer cells (SW480, LoVo) | Significant inhibition of cell proliferation and migration; induction of apoptosis [7]. | |
| Anticancer | Various cancer cell lines | Induction of apoptosis, inhibition of proliferation and metastasis via p53, NF-κB, STAT3 pathways [2]. | |
| Anti-inflammatory | In vitro and animal models | Significant reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [6]. | |
| Antioxidant | In vitro and animal models | Significantly increased SOD, GSH; decreased MDA levels [6]. | |
| Antibacterial | Gram-positive bacteria (S. aureus, E. faecalis) | MIC: 4-8 mg/L [8]. | |
| Antimalarial | P. falciparum (3D7 strain) | IC50: 175 nM for a piperazinyl derivative [9]. |
Table 2: Common Experimental Protocols for Assessing Ursolic Acid's Activity
| Assay Type | Protocol Summary |
|---|---|
| Cell Viability/Proliferation (MTT Assay) | Cells are treated with UA and then incubated with MTT reagent. Viable cells convert MTT to purple formazan crystals, which are dissolved and quantified by spectrophotometry to determine IC50 values [7]. |
| Apoptosis Assay | Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI), then analyzed by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations [7]. |
| Western Blot Analysis | Proteins are extracted from treated cells, separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., p-Akt, COX-2, caspase-3) to detect changes in expression and activation [7]. |
| Antibacterial Testing (MIC) | The minimum inhibitory concentration (MIC) is determined using broth microdilution methods. Bacterial strains are incubated with serial dilutions of UA in Mueller Hinton Broth, and the lowest concentration that prevents visible growth is recorded as the MIC [8]. |
| Anti-inflammatory Cytokine Analysis | In vitro models (e.g., macrophages) or animal tissues are treated with UA. Levels of cytokines like IL-1β, IL-6, and TNF-α are measured in the supernatant or tissue homogenates using techniques like ELISA [6]. |
The broad activity of Ursolic Acid stems from its ability to modulate multiple cellular signaling pathways simultaneously. The diagram below illustrates its key mechanisms of action, particularly in the context of cancer.
Diagram: Multitargeted Signaling Pathways of Ursolic Acid. UA exerts its effects by simultaneously targeting multiple critical pathways involved in cell survival, proliferation, death, and inflammation [2] [7].
The table below summarizes the key characteristics and experimental findings for Betulin and Betulinic Acid.
| Feature | Betulin (BET) | Betulinic Acid (BA) |
|---|---|---|
| Basic Chemistry | Pentacyclic triterpenoid; precursor to BA [1] | Pentacyclic lupane-type triterpene; oxidized form of betulin [2] [3] |
| Key Biological Activities | Anti-inflammatory, antioxidant, antisenescent [1] | Pro-apoptotic (anti-cancer), anti-inflammatory, antioxidant [3] [4] |
| Reported IC₅₀ / Efficacy | Mitigated 5-FU-induced intestinal injury in mice (5 mg/kg) [1] | Induced apoptosis in HeLa cells (IC₅₀ ~30 µM) [2]; Anti-inflammatory in IBD mice (30 mg/kg) [5] |
| Key Signaling Pathways Modulated | mTOR/MAPK (inhibition) [1] | PI3K/Akt (inhibition), PPAR-γ/NF-κB (modulation), Mitochondrial apoptosis pathway [2] [5] |
| Experimental Models Used | In vivo: BALB/c mice; Cell lines: HUVEC, NCM460 [1] | In vivo: C. elegans, C57BL/6J mice; Cell lines: HeLa, Caco-2, HT-29, RAW 264.7 [2] [5] [4] |
| Challenge & Solution | Low water solubility; addressed with molecular solution in lipid-based carriers (e.g., olive oil) [6] | Low aqueous solubility; addressed via nanoencapsulation (e.g., PLGA nanoparticles) or chemical derivatization [7] [8] |
For reproducibility and deeper analysis, here is a detailed look at key experimental methodologies and findings from the search results.
This experiment demonstrates the pro-apoptotic mechanism of Betulinic Acid [2].
This study showcases Betulin's protective role in a chemotherapy-induced toxicity model [1].
This experiment elucidates the anti-inflammatory mechanism of Betulinic Acid in inflammatory bowel disease [5].
The diagrams below summarize the core signaling pathways for betulinic acid's anticancer and anti-inflammatory actions.
Betulinic Acid-Induced Apoptosis Pathway in Cancer Cells [2]
Betulinic Acid Anti-inflammatory and Barrier Protection Pathway [5]
The table below summarizes the key regulatory guidelines that form the basis of modern bioanalytical method validation.
| Guideline / Source | Focus / Key Principles | Status & Application |
|---|---|---|
| FDA Bioanalytical Method Validation (2018) [1] | Foundational principles for method validation for drugs and metabolites [1]. | A cornerstone guideline; the 2025 update incorporates specific considerations for biomarkers [1]. |
| ICH M10 | Global standard for bioanalytical method validation and study sample analysis [1]. | Supersedes older guidelines (e.g., EMA 2009); ensures international harmonization [2]. |
| EMA Bioanalytical Method Validation | Previously provided regional EU guidance [3]. | Now superseded by the international ICH M10 guideline [2]. |
For a full validation of a new bioanalytical method, the following parameters must be experimentally demonstrated. These protocols are based on established scientific guidelines and literature [4] [5].
The following diagram illustrates the logical progression of a full bioanalytical method validation process.
To illustrate how these principles are applied, consider the development and validation of an LC-MS/MS method for the prostate cancer drug Enzalutamide and its active metabolite [3]:
Since product-specific data is unavailable, your next steps should be:
Selective Androgen Receptor Modulators (SARMs) are a class of compounds that bind to the androgen receptor but exert tissue-selective effects, primarily anabolic effects on muscle and bone with reduced androgenic effects on tissues like the prostate [1] [2] [3]. The table below summarizes key structural classes and their SAR insights.
| Structural Class/Compound | Key Structural Features | Reported Activity & Selectivity |
|---|---|---|
| Arylpropionamide (e.g., Andarine/S-4) [3] [4] | Diaryl structure with a propionamide backbone, ether linkage, and para-substitution on the B-ring. | Full agonist in muscle and bone; partial agonist in prostate. Improved anabolic-to-androgenic ratio compared to steroids. |
| Quinolinone (e.g., LGD-2226, LGD-2941) [2] [3] | Tricyclic quinolinone core structure. | Binds and activates AR with low nanomolar potency; demonstrates tissue-selective anabolic activity in muscle and bone. |
| Bicyclic Hydantoin [3] | Bicyclic structure with a hydantoin group. | Tissue-selective AR activation; specific structural features confer selectivity for muscle and bone over prostate. |
| Testosterone Derivatives (Steroidal SARMs) [3] | Modifications to the testosterone backbone: 17α-alkylation, 19-nor removal, 7α-alkylation. | 17α-alkylation extends half-life but increases hepatotoxicity; 19-nor removal enhances anabolic activity; 7α-alkylation reduces 5α-reductase metabolism, improving tissue selectivity. |
The biological evaluation of SARMs relies on standardized preclinical experiments to establish efficacy and tissue selectivity.
Primary In Vivo Assay: The Hershberger Assay [2] [3]: This is a cornerstone bioassay for quantifying the androgenic and anabolic activity of SARMs. The protocol involves using castrated male rodent models to eliminate the influence of endogenous testosterone. Test compounds are administered daily for a set period (e.g., 1-2 weeks). Key endpoints measured include the weights of the levator ani muscle (a sensitive biomarker for anabolic activity) and the ventral prostate and seminal vesicles (biomarkers for androgenic activity). A compound showing a full or potent agonist effect on muscle mass with only a partial or weak effect on prostate mass is considered tissue-selective [2] [3].
In Vitro and Ex Vivo Binding & Characterization:
The tissue selectivity of non-steroidal SARMs is not due to preferential tissue distribution, but rather to mechanisms at the molecular level [2] [3] [4]. The diagram below visualizes the core concepts.
When investigating the SAR of a compound like Obtusalin, if information is scarce, the following approaches based on SARM research models can be helpful:
Here are detailed methodologies for key experiments used in the literature to evaluate antibacterial activity. These protocols can be applied to compare the performance of different antibacterial agents.
| Test Method | Core Principle | Key Procedural Steps | Measured Outcome | Context of Use |
|---|
| Agar Diffusion Test (ADT) [1] | Measures the ability of an agent to diffuse through agar and inhibit microbial growth. | 1. Inoculate agar with a standardized bacterial suspension (e.g., adjusted to the 0.5 McFarland standard). [1] 2. Create wells in the agar. [1] 3. Place the test material into the wells. [1] 4. Incubate plates (e.g., at 37°C). [1] 5. Measure the diameter of inhibition zones around wells at set intervals (e.g., 24h, 48h, 7 days). [1] | Zone of Inhibition (in mm) [1] | Used to compare the antimicrobial activity of root canal sealers against Enterococcus faecalis. [1] | | Laser Speckle Imaging with Subpixel Analysis [2] | Detects micro-changes in bacterial activity by analyzing time-varying laser speckle patterns. | 1. Illuminate the sample (e.g., a Petri dish) with a coherent laser source. [2] 2. Capture a sequence of speckle images over time with a CMOS camera. [2] 3. Divide images into small regions (NxN pixels). [2] 4. Perform normalized cross-correlation between consecutive image frames to calculate subtle shifts. [2] 5. Accumulate shifts to create a "time signal" of activity. [2] | Spatiotemporal Activity Map, Early detection of Zone of Inhibition formation [2] | Used for rapid phenotypic antimicrobial susceptibility testing, detecting inhibition zones in as little as 3.3 hours. [2] | | Image-Based Biospeckle Contrast Analysis [3] | Monitors bacterial activity by quantifying temporal changes in the contrast of speckle patterns. | 1. Record videos of speckle patterns over the sample at set intervals. [3] 2. Isolate Regions of Interest (ROI) using segmentation algorithms (e.g., watershed). [3] 3. Calculate the contrast metric for each ROI iteratively over time. [3] | Speckle Contrast Value (inversely proportional to bacterial activity) [3] | Employed to monitor bacterial dynamics and response to antimicrobials in real-time. [3] |
The following table summarizes quantitative data from studies that directly compared different antibacterial agents, providing a model for the kind of data you might seek for Obtusalin.
| Agent / Product | Key Comparative Findings | Experimental Context |
|---|
| Endofill [1] | Antibacterial Activity: Showed statistically significant antibacterial activity that increased over time (24h to 7 days). Flow Test: Recorded the lowest flow values, which was statistically significant. | Comparative analysis of root canal sealers against E. faecalis. [1] | | AH Plus [1] | Antibacterial Activity: Demonstrated activity only within the first 24 hours after mixing. Flow Test: High flow value, with no significant difference from GuttaFlow2. | Comparative analysis of root canal sealers against E. faecalis. [1] | | GuttaFlow2 [1] | Antibacterial Activity: Showed no inhibition zones against E. faecalis. Flow Test: High flow value, with no significant difference from AH Plus. | Comparative analysis of root canal sealers against E. faecalis. [1] | | Naturally Derived Biopolymers (NDBs) [4] | Mechanism: Disrupt bacterial membranes rather than targeting specific metabolic pathways, potentially reducing the risk of resistance. [4] Application: Potential for localized, non-antibiotic applications that minimize impact on the natural microbiota. [4] | Proposed as sustainable next-generation alternatives to traditional antibiotics. [4] | | Natural Products (NPs) [5] | Scope: Include plant derivatives, bacteriophages, metals, and antimicrobial peptides. [5] Advantage: Can bypass traditional pharmacodynamics, potentially making them immune to known AMR mechanisms. [5] | Reviewed for their potential to reconstruct the antibiotic pipeline and mitigate antimicrobial resistance (AMR). [5] |
Given the absence of data on this compound, here is a logical pathway for designing a comparative efficacy study and situating the research within the broader field. The diagram below outlines a potential workflow.
To situate a product like this compound within the current landscape, it is useful to consider the ongoing search for novel antibacterial strategies. Research is increasingly focused on alternatives that operate via mechanisms less prone to resistance development.
The table below summarizes the available information on Obtusalin from various supplier catalogs. This can serve as a baseline for comparison.
| Supplier | CAS Number | Molecular Formula | Purity | Price & Availability |
|---|---|---|---|---|
| ChemFaces [1] | 125164-64-9 | C30H50O2 | ≥98% | Available on inquiry; various packaging options (e.g., 5mg, 10mg, 20mg) |
| MedChemExpress (MCE) [2] | 125164-64-9 | C30H50O2 | Information on specific purity for each lot is available (e.g., in Certificate of Analysis) | Get quote (Minimum order quantities: 50 mg, 100 mg, 250 mg) |
| AbMole [3] | 125164-64-9 | C30H50O2 | ≥98.0% | Price and availability on inquiry |
All listed suppliers provide this compound for research purposes only and not for human use [2] [3]. The consistent CAS number (125164-64-9) and molecular formula (C30H50O2) across suppliers help in confirming the chemical identity [1] [2] [3].
This compound is a triterpenoid, first identified in R. dauricum, and has been reported to possess antibacterial activity [2] [4]. The following table summarizes quantitative data from a key study:
Antibacterial Activity of this compound [2] [4]
| Bacterial Strain | MIC (Minimum Inhibitory Concentration) |
|---|---|
| Enterococcus faecalis ATCC 10541 | 50 μg/mL |
| Staphylococcus aureus ATCC 25922 | 50 μg/mL |
| Escherichia coli ATCC 8739 | 100 μg/mL |
| Providensia smartii ATCC 29916 | 100 μg/mL |
Experimental Protocol for Antibacterial Assay: The data in the table above was generated using the following methodology, which you can adapt for comparative studies [1]:
When developing methods to analyze this compound, following established bioanalytical validation practices is crucial. Here is a general workflow and key parameters to consider:
Key Validation Parameters to Consider [5]:
To create a comprehensive and objective comparison guide, I suggest you take the following steps to gather more specific data:
The table below summarizes the basic information and known activities of Obtusalin alongside several well-researched triterpenoids.
| Compound Name | Structural Class | Natural Source | Reported Biological Activities | Key Molecular Targets (if known) |
|---|---|---|---|---|
| This compound | Information Missing | Rhododendron dauricum [1] | Antibacterial activity (specific strains not detailed) [1] | Information Missing |
| Betulinic Acid | Pentacyclic (Lupane) [2] | Indian Jujube, Birch Trees [2] [3] | Anticancer, Antiviral, Anti-inflammatory, Antioxidant, Hepatoprotective [4] | NF-κB, STAT3, Bax, Bcl-2, Bcl-xL, FAK [2] |
| Oleanolic Acid | Pentacyclic (Oleanane) [2] | Bearberry, Olive [2] | Anticancer, Antidiabetic, Hepatoprotective, Anti-inflammatory, Antioxidant [4] | NF-κB, Cyclooxygenase-2 (COX-2), Caspases [2] |
| Ursolic Acid | Pentacyclic (Ursane) [2] | Holy Basil, Lavender, Thyme [2] | Anticancer, Anti-inflammatory, Antioxidant [2] | NF-κB, MMPs, Bcl-2, Caspases [2] |
| Celastrol | Pentacyclic (Information Missing) | Thunder God Vine [2] | Anti-inflammatory, Anticancer [2] | NF-κB, HSP90 [2] |
The diversity of triterpenoids stems from a common biosynthetic origin. The following diagram illustrates the core pathway through which plants and fungi produce these compounds, which is crucial for understanding their structural relationships.
Since specific protocols for studying this compound were not found, here is a framework for key experiments based on standard practices for triterpenoid research:
Cytotoxicity Assay (MTT Assay)
Antibacterial Activity Testing
Mechanism of Action Studies
To build a comprehensive comparison guide, you may need to investigate the following areas, for which current search results lack specific data on this compound:
The table below clarifies the identity of the compound and its source.
| Attribute | Description |
|---|---|
| Correct Name | Aurantio-obtusin (AO) [1] [2] |
| Source | Cassiae Semen (seed of Cassia obtusifolia or Cassia tora) [1] |
| Classification | Anthraquinone [1] |
| Role in Pharmacopeia | Phytochemical marker for quality control of Cassiae Semen in the Chinese Pharmacopeia [1] |
Aurantio-obtusin exhibits a range of pharmacological activities but also presents a significant safety concern, primarily dose-dependent hepatotoxicity. The table below summarizes this dual nature.
| Aspect | Findings & Implications | Experimental Models |
|---|---|---|
| Therapeutic Potential | ||
| • Vasodilation | Potential therapeutic effect in hypertension via endothelial PI3K/AKT/eNOS pathway [1]. | Rat models [1] |
| • Anti-inflammation | Ameliorates lung inflammatory responses; inhibits NF-κB activation [1]. | Mouse model of acute lung injury; RAW264.7 cells [1] |
| • Anti-hyperlipidemia | Significant effects on reducing hyperlipidemia [1]. | Research models [1] |
| • Anti-allergy | Inhibits airway smooth muscle contraction [1]. | Research models [1] |
| Toxicological Profile | ||
| • Hepatotoxicity | Induces liver injury at medium and high doses (40 and 200 mg/kg); no significant injury at low dose (4 mg/kg) [1]. | Rat model (28-day oral administration) [1] |
| • Toxicity Mechanisms (AOP) | Molecular Initiating Event (MIE): Excessive ROS production. Key Events (KEs): Mitochondrial dysfunction (apoptosis) and Lipid Peroxidation (ferroptosis) [2]. | In vitro studies (HepG2, L-02, WRL68 liver cells) [2] |
| • Inflammasome Activation | Hepatotoxicity through activation of NLRP3 inflammasome signaling [2]. | In vitro and in vivo studies [2] |
To assist in experimental design and data interpretation, here are the core methodologies from key studies on aurantio-obtusin.
In Vivo Hepatotoxicity Assessment [1]
In Vitro Hepatotoxicity Mechanism (AOP Framework) [2]
Metabolism Study [1]
The following diagrams, created using DOT language, illustrate the key mechanisms and experimental workflows related to aurantio-obtusin.
This diagram visualizes the Adverse Outcome Pathway (AOP) for hepatotoxicity, integrating the molecular initiating event and key cellular events [2].
This diagram outlines the experimental workflow used to establish the AOP for aurantio-obtusin in liver cell lines [2].
The data indicates that the future of aurantio-obtusin as a potential drug candidate is highly dependent on overcoming its hepatotoxicity.